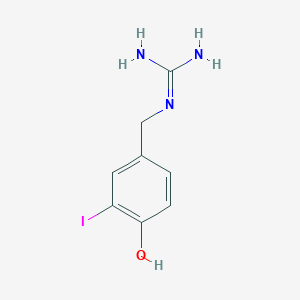
4-Hydroxy-3-iodobenzylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-iodobenzylguanidine, also known as this compound, is a useful research compound. Its molecular formula is C8H10IN3O and its molecular weight is 291.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Diagnostic Imaging Applications
Norepinephrine Transporter Targeting
HIBG is a derivative of metaiodobenzylguanidine (MIBG), which is known for its ability to target the norepinephrine transporter (NET). This property allows HIBG to be utilized in imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) for diagnosing various neuroendocrine tumors, including neuroblastoma, pheochromocytoma, and paraganglioma. The uptake of HIBG in tissues rich in sympathetic neurons makes it an effective tracer for visualizing these tumors .
Clinical Studies and Trials
Recent studies have demonstrated the efficacy of HIBG in clinical settings. For instance, the ADMIRE-HF study highlighted its role in risk stratification for heart failure patients through adrenergic imaging, showcasing its potential in cardiac diagnostics . Additionally, HIBG has been explored for its ability to provide insights into the pathophysiology of cardiac conditions by mapping sympathetic innervation .
Therapeutic Applications
Treatment of Neuroendocrine Tumors
HIBG is not only used for diagnostic purposes but also as a therapeutic agent. It has been approved by the FDA for treating patients with pheochromocytoma and paraganglioma, especially in cases where traditional therapies have failed . The therapeutic efficacy is attributed to its selective uptake by tumor cells that express NET, allowing for targeted radiotherapy with minimal damage to surrounding healthy tissues.
Combination Therapies
Research indicates that HIBG can be effectively combined with other therapeutic modalities to enhance treatment outcomes. For example, combining HIBG with chemotherapy or external beam radiation therapy has shown promise in improving survival rates among patients with advanced neuroendocrine tumors .
Synthesis and Production Techniques
The synthesis of HIBG has evolved significantly with advancements in organic chemistry techniques. Microwave-assisted synthesis has been identified as a valuable method that reduces reaction times and increases yields during the production of HIBG derivatives. This method allows for efficient labeling with radioactive isotopes such as iodine-131, which is crucial for both diagnostic and therapeutic applications .
| Synthesis Method | Advantages | Applications |
|---|---|---|
| Microwave-assisted synthesis | Faster reaction times; higher yields | Production of HIBG for clinical use |
| Traditional synthesis methods | Established protocols; widely used | Research applications |
Case Studies
Several case studies have demonstrated the clinical utility of HIBG:
-
Case Study 1: Pheochromocytoma Treatment
A patient diagnosed with metastatic pheochromocytoma was treated with iodine-131 labeled HIBG after failing conventional therapies. Post-treatment imaging showed significant tumor reduction, leading to improved clinical outcomes . -
Case Study 2: Cardiac Imaging
In a cohort study involving heart failure patients, HIBG was used to assess sympathetic nervous system function. Results indicated that patients with higher uptake levels had better prognoses, supporting the use of HIBG as a predictive tool in cardiology .
属性
CAS 编号 |
103658-80-6 |
|---|---|
分子式 |
C8H10IN3O |
分子量 |
291.09 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3O/c9-6-3-5(1-2-7(6)13)4-12-8(10)11/h1-3,13H,4H2,(H4,10,11,12) |
InChI 键 |
AADOYYQFRWXOOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
规范 SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Key on ui other cas no. |
103658-80-6 |
同义词 |
3-iodo-4-hydroxybenzylguanidine 4-HIBG 4-hydroxy-3-iodobenzylguanidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















